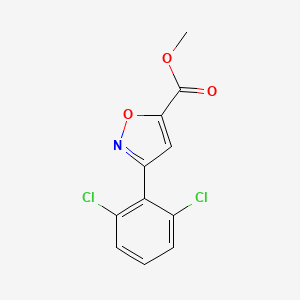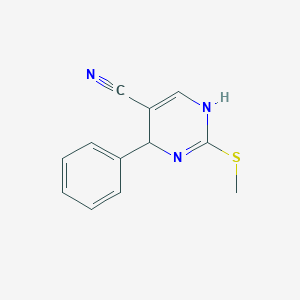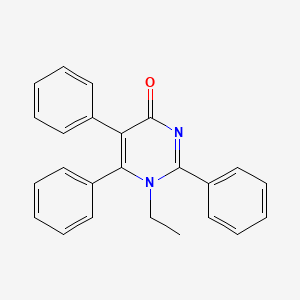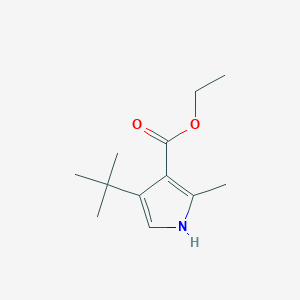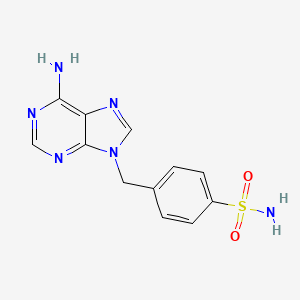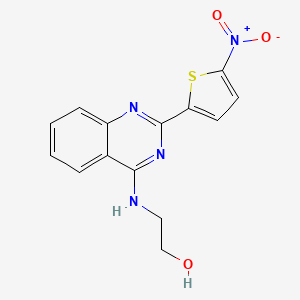
2-chloro-6-(3,4-dimethoxyphenyl)sulfanyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-((3,4-dimethoxyphenyl)thio)-1H-purine is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of a chloro group at the 2-position and a 3,4-dimethoxyphenylthio group at the 6-position of the purine ring
Preparation Methods
The synthesis of 2-Chloro-6-((3,4-dimethoxyphenyl)thio)-1H-purine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropurine with 3,4-dimethoxythiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-Chloro-6-((3,4-dimethoxyphenyl)thio)-1H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the thioether.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-((3,4-dimethoxyphenyl)thio)-1H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-((3,4-dimethoxyphenyl)thio)-1H-purine involves its interaction with specific molecular targets. The chloro and thioether groups play a crucial role in its binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes by modulating enzyme activity or disrupting protein-protein interactions.
Comparison with Similar Compounds
2-Chloro-6-((3,4-dimethoxyphenyl)thio)-1H-purine can be compared with other similar compounds, such as:
2-Chloro-6-((3,4-dimethoxyphenyl)thio)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine: This compound has a similar thioether group but includes additional functional groups that may alter its chemical and biological properties.
3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine: Another related compound with a different core structure but similar substituents, which may result in different reactivity and applications.
The uniqueness of 2-Chloro-6-((3,4-dimethoxyphenyl)thio)-1H-purine lies in its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
CAS No. |
646510-56-7 |
|---|---|
Molecular Formula |
C13H11ClN4O2S |
Molecular Weight |
322.77 g/mol |
IUPAC Name |
2-chloro-6-(3,4-dimethoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H11ClN4O2S/c1-19-8-4-3-7(5-9(8)20-2)21-12-10-11(16-6-15-10)17-13(14)18-12/h3-6H,1-2H3,(H,15,16,17,18) |
InChI Key |
YGJNNFVGUIHMNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)SC2=NC(=NC3=C2NC=N3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


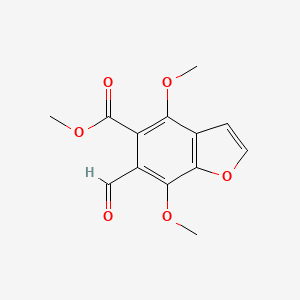

![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
![2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B12907731.png)
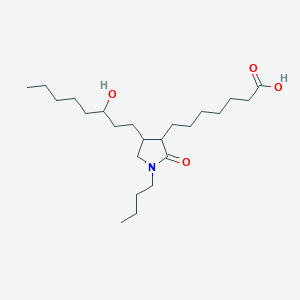
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)
![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)
